(6-Bromo-hexyl)-cyclohexane
Description
(6-Bromo-hexyl)-cyclohexane is an alicyclic brominated compound featuring a cyclohexane ring attached to a six-carbon alkyl chain terminated by a bromine atom. This structure positions it as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine serves as a leaving group. The compound’s hexyl chain introduces flexibility and hydrophobicity, distinguishing it from simpler cyclohexyl bromides.
Properties
Molecular Formula |
C12H23Br |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
6-bromohexylcyclohexane |
InChI |
InChI=1S/C12H23Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h12H,1-11H2 |
InChI Key |
YEXROGGYABJEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares (6-Bromo-hexyl)-cyclohexane with structurally related brominated alkanes and cycloalkanes:
| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₂H₂₁Br | 245.20 | ~1.15 (estimated) | Cyclohexane + hexyl-Br chain |
| Cyclohexyl bromide | C₆H₁₁Br | 163.06 | 1.324 | Bromine directly on cyclohexane ring |
| 6-Bromohexylbenzene | C₁₂H₁₇Br | 241.17 | 1.18–1.20 | Benzene ring + hexyl-Br chain |
| (2-Bromoethyl)cyclohexane | C₈H₁₅Br | 191.11 | 1.22 | Cyclohexane + ethyl-Br chain |
| 6-Bromo-1-hexene | C₆H₁₁Br | 163.06 | 1.12 | Unsaturated hexene chain with terminal Br |
Key Observations :
- Hydrophobicity : The log P (partition coefficient) of this compound is expected to be higher than that of cyclohexyl bromide due to the longer alkyl chain, aligning with trends observed in compounds like 6-Bromohexylbenzene .
- Density : Longer alkyl chains generally reduce density; this is reflected in the lower estimated density of this compound compared to cyclohexyl bromide .
Reactivity and Chemical Behavior
Nucleophilic Substitution
- This compound undergoes SN2 reactions more readily than cyclohexyl bromide due to the primary bromine site (vs. tertiary in cyclohexyl bromide). This reactivity is comparable to 6-Bromohexylbenzene, though the electron-withdrawing cyclohexane ring may slightly reduce reaction rates compared to aromatic analogs .
- In contrast, (2-Bromoethyl)cyclohexane exhibits intermediate reactivity, as its secondary bromide site sterically hinders nucleophilic attack .
Oxidation and Catalytic Behavior
- Cyclohexane derivatives are prone to oxidation, forming epoxides or ketones. For example, cyclohexane oxidation produces 1,2-epoxycyclohexane under certain conditions, though the hexyl chain in this compound may alter reaction pathways due to increased steric hindrance .
- Catalytic studies on methylated oxidovanadium(IV) compounds show that additives like HCl enhance cyclohexane oxidation yields, suggesting that this compound could participate in similar catalytic systems .
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